1-Phenyl-6,7-dihydro-3H-3a,6-ethano-2-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-6,7-dihydro-3H-3a,6-ethano-2-benzofuran-3-one is a complex organic compound with a unique structure that combines elements of benzofuran and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-6,7-dihydro-3H-3a,6-ethano-2-benzofuran-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylacetic acid derivatives with suitable reagents can lead to the formation of the desired benzofuran structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods are employed to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-6,7-dihydro-3H-3a,6-ethano-2-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-Phenyl-6,7-dihydro-3H-3a,6-ethano-2-benzofuran-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Mechanism of Action
The mechanism of action of 1-Phenyl-6,7-dihydro-3H-3a,6-ethano-2-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
1-Phenyl-2-benzofuran: Shares the benzofuran structure but lacks the ethano bridge.
6,7-Dihydro-3H-benzofuran: Similar core structure but without the phenyl group.
3a,6-Ethano-2-benzofuran: Lacks the phenyl group but has a similar ethano bridge.
Uniqueness: 1-Phenyl-6,7-dihydro-3H-3a,6-ethano-2-benzofuran-3-one is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
105831-76-3 |
---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-phenyl-3-oxatricyclo[5.2.2.01,5]undeca-4,8-dien-2-one |
InChI |
InChI=1S/C16H14O2/c17-15-16-8-6-11(7-9-16)10-13(16)14(18-15)12-4-2-1-3-5-12/h1-6,8,11H,7,9-10H2 |
InChI Key |
XQHCKXUZUDDHOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23C=CC1CC2=C(OC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.